molecular formula C13H17NO4 B116895 Z-N-Me-Aib-OH CAS No. 144332-60-5

Z-N-Me-Aib-OH

Cat. No.: B116895
CAS No.: 144332-60-5
M. Wt: 251.28 g/mol
InChI Key: QCDSXBNEBTVGTP-UHFFFAOYSA-N
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Description

Z-N-Me-Aib-OH, also known as Z-N,2-Dimethylalanine, is a synthetic derivative of the naturally occurring amino acid α-aminoisobutyric acid. It is a non-proteinogenic amino acid, meaning it is not one of the 20 standard building blocks of proteins found in living organisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Z-N-Me-Aib-OH can be synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The synthesis typically starts with the protection of the amino group using a benzyl protecting group (Z-group). The protected amino acid is then subjected to methylation reactions to introduce the methyl groups at the α-carbon position. The final step involves the deprotection of the carboxylic acid group to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and solid-phase peptide synthesis (SPPS) to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Z-N-Me-Aib-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Z-N-Me-Aib-OH has several scientific research applications:

Mechanism of Action

The mechanism of action of Z-N-Me-Aib-OH involves its incorporation into peptide chains during solid-phase peptide synthesis. The Z-protecting group ensures the amino group remains unreactive during chain elongation and can be selectively removed later to allow further peptide bond formation. This mechanism allows for the precise construction of peptide sequences with desired properties .

Comparison with Similar Compounds

Similar Compounds

  • Z-Gly-OH
  • Z-Hyp-OH
  • Z-Aib-OH
  • 2-Aminoisobutyric acid
  • α-(Methylamino)isobutyric acid
  • Fmoc-N-Me-Aib-OH
  • 6-(Dimethylamino)purine
  • (Z)-Metominostrobin
  • Fmoc-Aib-OH

Uniqueness

Z-N-Me-Aib-OH is unique due to its specific methylation pattern and the presence of the Z-protecting group. This combination allows for the synthesis of peptides with distinct properties, making it a valuable tool in peptide synthesis and drug development .

Properties

IUPAC Name

2-methyl-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-13(2,11(15)16)14(3)12(17)18-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDSXBNEBTVGTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352947
Record name Z-N-Me-Aib-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144332-60-5
Record name N,2-Dimethyl-N-[(phenylmethoxy)carbonyl]alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144332-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Z-N-Me-Aib-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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